molecular formula C8H9ClO2S B15273920 2-(3-Chlorothiophen-2-yl)butanoic acid

2-(3-Chlorothiophen-2-yl)butanoic acid

Cat. No.: B15273920
M. Wt: 204.67 g/mol
InChI Key: VCENFRNAIAPPEF-UHFFFAOYSA-N
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Description

2-(3-Chlorothiophen-2-yl)butanoic acid: is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a chlorine atom on the thiophene ring and a butanoic acid side chain makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorothiophen-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes the preparation of boronic acid derivatives and their subsequent coupling with halogenated thiophenes under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorothiophen-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Chlorothiophen-2-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 2-(3-Chlorothiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorothiophen-2-yl)butanoic acid
  • 5-Chlorothiophene-2-boronic acid
  • 2-(2-Chlorothiophen-3-yl)butanoic acid

Comparison

Compared to similar compounds, 2-(3-Chlorothiophen-2-yl)butanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of a butanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

2-(3-chlorothiophen-2-yl)butanoic acid

InChI

InChI=1S/C8H9ClO2S/c1-2-5(8(10)11)7-6(9)3-4-12-7/h3-5H,2H2,1H3,(H,10,11)

InChI Key

VCENFRNAIAPPEF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CS1)Cl)C(=O)O

Origin of Product

United States

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